Divergent Regioselectivity in Acylation: Methyl 3-Aminocrotonate vs. 3-Aminocrotononitrile
A systematic comparative acylation study reveals that methyl 3-aminocrotonate (1a) and 3-aminocrotononitrile (1b) exhibit fundamentally different N- vs. C-acylation preferences. Methyl 3-aminocrotonate is a superior precursor for the preparation of enamides (N-acylated products), whereas 3-aminocrotononitrile is the preferred choice for enaminones (C-acylated products) [1]. This divergent regioselectivity is critical for applications requiring specific N-functionalization of the dihydropyridine nitrogen.
| Evidence Dimension | Preferred acylation site (N vs. C) |
|---|---|
| Target Compound Data | Predominant N-acylation (yields enamides) |
| Comparator Or Baseline | 3-Aminocrotononitrile: Predominant C-acylation (yields enaminones) |
| Quantified Difference | Qualitatively opposite regioselectivity; N-selectivity for target compound vs. C-selectivity for comparator |
| Conditions | Acylation with aliphatic, aromatic, and α,β-unsaturated acid chlorides in benzene, with pyridine or triethylamine base |
Why This Matters
Procurement of methyl 3-aminocrotonate is essential for synthetic routes validated for N-acylation; substituting the nitrile analog would produce regioisomeric impurities and necessitate alternative purification.
- [1] Mukherjee A, Mahalanabis KK. Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α, β-unsaturated acids: A comparative evaluation of the preference for regio- and stereoselectivity vis-à-vis 3-aminocrotononitrile. Indian J Chem B. 2021;60(2). View Source
